5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline
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Overview
Description
5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline is an organic compound that features a chloro-substituted aniline ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline typically involves the reaction of 5-methyl-2H-tetrazole with 5-chloro-2-nitrobenzyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2H-tetrazole: A precursor in the synthesis of 5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline.
5-Bromo-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline: A similar compound with a bromo substituent instead of a chloro substituent.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted aniline ring and a tetrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
922711-43-1 |
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Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-chloro-2-[(5-methyltetrazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C9H10ClN5/c1-6-12-14-15(13-6)5-7-2-3-8(10)4-9(7)11/h2-4H,5,11H2,1H3 |
InChI Key |
MPKLUQBPOYLOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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